4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, a dichlorophenyl group, and a benzamide moiety, making it a complex molecule with potential biological and chemical applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors in the presence of a base. For instance, the reaction between 2,4-dichlorophenyl isothiocyanate and an acetylated amine can yield the desired thiazole derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines.
Scientific Research Applications
4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide: shares similarities with other thiazole derivatives such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the acetyl and dichlorophenyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2S/c1-10(23)11-2-4-12(5-3-11)17(24)22-18-21-16(9-25-18)14-7-6-13(19)8-15(14)20/h2-9H,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRBUXSSYWBJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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